

Spectroscopic data for 1-Methoxyquinolin-2(1H)-one (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-Methoxyquinolin-2(1H)-one

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Spectroscopic Analysis of Methoxyquinolinones: A Technical Guide

A comprehensive spectroscopic dataset for **1-Methoxyquinolin-2(1H)-one** is not readily available in the public domain based on a thorough literature search. This technical guide therefore presents a detailed spectroscopic analysis of a closely related isomer, 4-Methoxyquinolin-2(1H)-one, to provide researchers, scientists, and drug development professionals with a relevant and illustrative technical overview.

This document provides a comprehensive overview of the spectroscopic data for 4-Methoxyquinolin-2(1H)-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to serve as a practical guide for researchers in the field.

Spectroscopic Data for 4-Methoxyquinolin-2(1H)-one

The following tables summarize the key spectroscopic data obtained for 4-Methoxyquinolin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.17	s	-	NH
7.88	d	7.7	Ar-H
7.51	t	7.1	Ar-H
7.40	d	8.2	Ar-H
7.20	t	7.6	Ar-H
6.04	s	-	C ₃ -H
3.97	s	-	OCH ₃

Solvent: Chloroform-d Spectrometer Frequency: 400 MHz

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
166.27	C=O
165.03	C ₄
138.26	Ar-C
131.18	Ar-C
122.71	Ar-C
122.21	Ar-C
116.12	Ar-C
115.52	Ar-C
95.87	C ₃
55.98	OCH ₃

Solvent: Chloroform-d Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3300-3000	N-H stretching
2950-2853	C-H stretching
1600	C=O stretching
1250	C-O-C stretching
880	C-N stretching
800-700	C-H bending

Mass Spectrometry (MS)

m/z	Assignment
176.0706	[M+H] ⁺ (Calculated)
176.0693	[M+H] ⁺ (Measured)

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

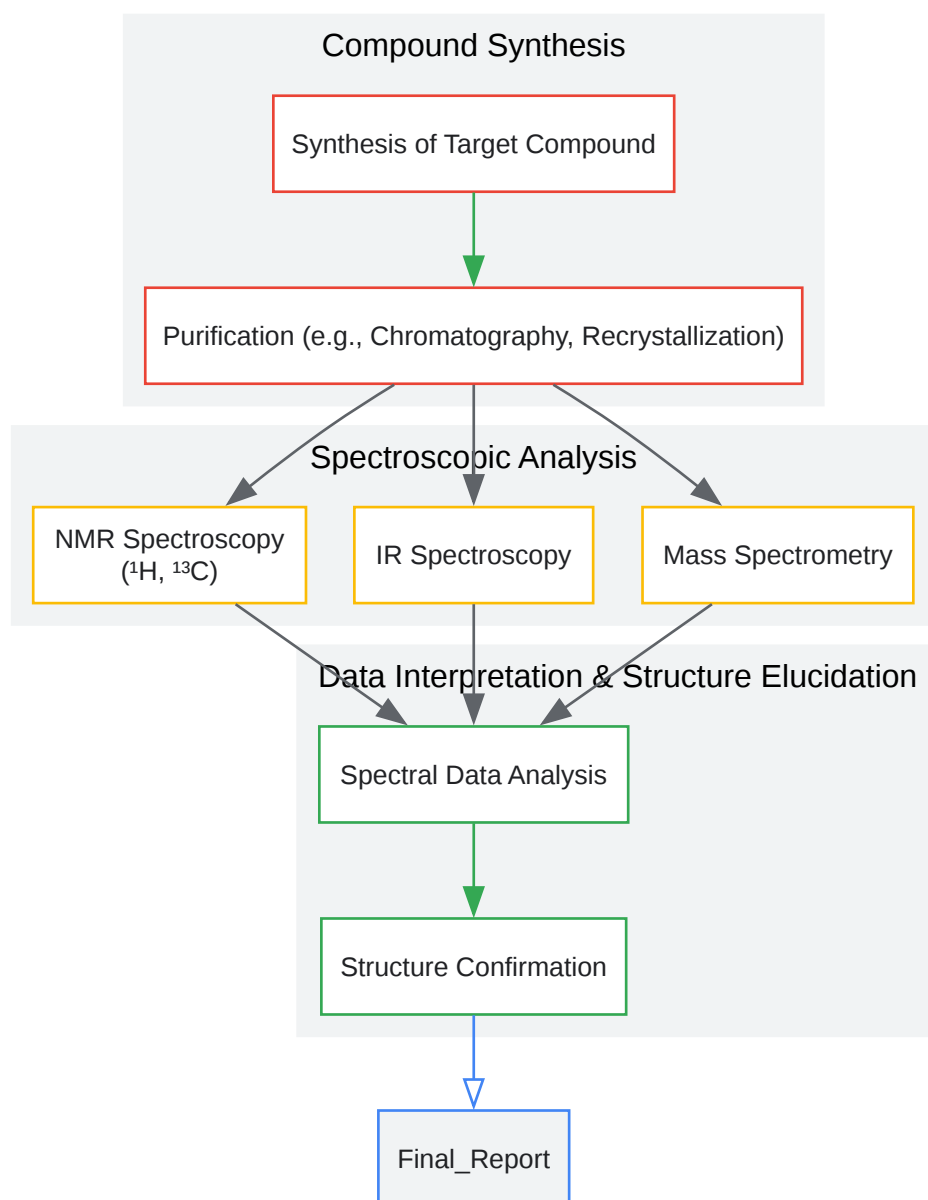
IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

High-resolution mass spectra are generally acquired using a time-of-flight (TOF) mass analyzer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The data is collected in positive or negative ion mode, and the measured mass-to-charge ratio (m/z) is compared to the calculated value for the protonated or deprotonated molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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